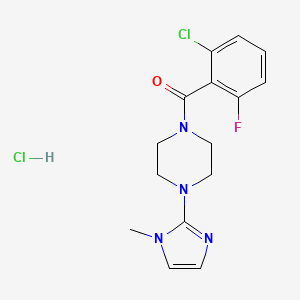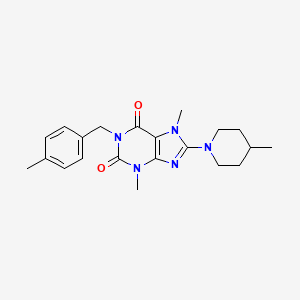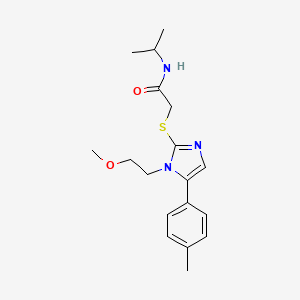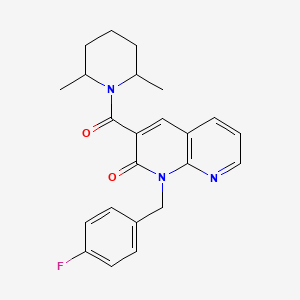![molecular formula C18H14N6O2 B2638564 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide CAS No. 2034459-74-8](/img/structure/B2638564.png)
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound seems to be a derivative of 1,2,3-benzotriazin-4-one . Benzotriazinones are known to have biological activity and have been studied as potential therapeutic agents .
Synthesis Analysis
While the specific synthesis process for this compound is not available, benzotriazinone derivatives have been synthesized using 2,4,6-Trichloro-1,3,5-triazine and N,N-dimethylformamide (TCT:DMF) adduct .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research in the field of quinoxaline derivatives has yielded a variety of compounds with significant pharmacological potential. For instance, studies have demonstrated the synthesis of novel 1,2,4-triazino[5,6-b]quinoxalines and their tri-N-oxides, showcasing a novel class of compounds containing the pyrazino[2,3-e]triazine skeleton. These compounds have been synthesized through reactions involving nitrile oxides and subsequent reduction and oxidation processes to yield derivatives with potential for further biological evaluation (Gallos & Argyropoulos, 1991).
Pharmacological Applications
Quinoxaline derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. Some compounds in this category, specifically pyrazoline and pyrazole derivatives, have shown promising results against various bacterial and fungal strains. These findings underscore the potential of quinoxaline derivatives in developing new antimicrobial agents, highlighting the versatility of these compounds in medicinal chemistry (Hassan, 2013).
Biological Evaluation
Further studies have focused on the synthesis and biological evaluation of quinoxaline derivatives as serotonin type-3 (5-HT3) receptor antagonists. The design and synthesis of these compounds were guided by the pharmacophoric requirements of 5-HT3 receptor antagonists, leading to a series of quinoxalin-2-carboxamides. Evaluation of these compounds revealed 5-HT3 receptor antagonism, indicating their potential as therapeutic agents in conditions mediated by this receptor system (Mahesh et al., 2011).
Wirkmechanismus
Target of Action
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide, also known as N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]quinoxaline-2-carboxamide, primarily targets acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes play crucial roles in the breakdown of acetylcholine and butyrylcholine, respectively, which are essential neurotransmitters in the nervous system .
Mode of Action
This compound interacts with its targets by inhibiting the activity of acetylcholinesterase and butyrylcholinesterase. This inhibition occurs through a mixed-type mechanism, where the compound binds to both the catalytic anionic site and the peripheral anionic site of the enzymes. This dual binding prevents the breakdown of acetylcholine and butyrylcholine, leading to increased levels of these neurotransmitters in the synaptic cleft .
Biochemical Pathways
The inhibition of acetylcholinesterase and butyrylcholinesterase by this compound affects several biochemical pathways. The elevated levels of acetylcholine enhance cholinergic transmission, which can improve cognitive functions and memory. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease, where cholinergic deficits are a hallmark .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is well-absorbed and can cross the blood-brain barrier, which is essential for its action on central nervous system targets. It undergoes hepatic metabolism and is primarily excreted via the renal route. These properties contribute to its bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of this compound include enhanced cholinergic signaling due to the inhibition of acetylcholinesterase and butyrylcholinesterase. This results in improved cognitive function, memory retention, and potentially neuroprotective effects against oxidative stress-induced neuronal damage .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biochemical agents can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability might be affected by extreme pH levels, while its efficacy could be modulated by the presence of other cholinergic agents or inhibitors .
Biochemische Analyse
Biochemical Properties
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are enzymes involved in the breakdown of acetylcholine . The compound exhibits mixed-type inhibition, interacting with both the catalytic site and the peripheral anionic site of these enzymes .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to inhibit cell proliferation in breast cancer cell lines, such as MCF-7 and HCC1954 . The compound influences cell signaling pathways, gene expression, and cellular metabolism, leading to reduced cell viability and proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It inhibits acetylcholinesterase by interacting with both the catalytic site and the peripheral anionic site . This dual interaction mode contributes to its potent inhibitory activity. Additionally, the compound has been shown to interact with other proteins and enzymes, affecting their activity and leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation have been studied, revealing that it remains stable under certain conditions but may degrade over extended periods . Long-term effects on cellular function have been observed in in vitro studies, where prolonged exposure to the compound leads to sustained inhibition of enzyme activity and reduced cell viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as enzyme inhibition and reduced cell proliferation . At higher doses, toxic or adverse effects may occur, including potential damage to tissues and organs . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism . The compound’s effects on metabolic flux and metabolite levels have been studied, showing that it can alter the levels of certain metabolites and influence metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins . The compound’s localization and accumulation in specific tissues have been observed, indicating that it may preferentially accumulate in certain organs or cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The compound’s activity and function can be influenced by its subcellular localization, affecting its interactions with biomolecules and its overall biochemical effects .
Eigenschaften
IUPAC Name |
N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O2/c25-17(16-11-20-14-7-3-4-8-15(14)21-16)19-9-10-24-18(26)12-5-1-2-6-13(12)22-23-24/h1-8,11H,9-10H2,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFBZXFJBZUPLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone](/img/structure/B2638483.png)
![(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(4-benzylpiperazin-1-yl)methanone](/img/structure/B2638484.png)



![1-[2-(2-Methylpiperidin-1-yl)-2-oxoethyl]piperazine](/img/structure/B2638492.png)
![Ethyl 2-[(2-cyanoethyl)(4-methoxyphenyl)amino]acetate](/img/structure/B2638493.png)


![1-(4-chlorophenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2638497.png)

![N-(4-methoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2638503.png)
